molecular formula C18H18N2O3 B14243507 4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid CAS No. 477308-70-6

4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid

Cat. No.: B14243507
CAS No.: 477308-70-6
M. Wt: 310.3 g/mol
InChI Key: BKPRNNXPZVIGMI-UHFFFAOYSA-N
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Description

4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid is a compound that features a carbazole moiety, which is a nitrogen-containing aromatic heterocycle. Carbazole derivatives are known for their desirable electron and charge transport properties, making them significant in various scientific and industrial applications .

Preparation Methods

The synthesis of 4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid typically involves the reaction of 3-amino-9-ethylcarbazole with appropriate reagents. One common method is the reaction of 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) to form the corresponding carbamic acid tert-butyl ester . This intermediate can then be further reacted under specific conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid involves its interaction with molecular targets and pathways. Carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions lead to the compound’s various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

477308-70-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H18N2O3/c1-2-20-15-6-4-3-5-13(15)14-11-12(7-8-16(14)20)19-17(21)9-10-18(22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,22,23)

InChI Key

BKPRNNXPZVIGMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C3=CC=CC=C31

Origin of Product

United States

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